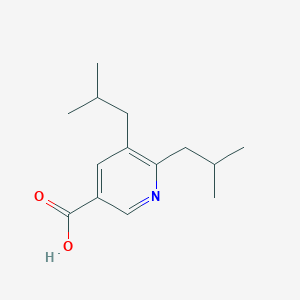

5,6-Diisobutylnicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-Diisobutylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. Nicotinic acid is an essential nutrient involved in various metabolic processes in the body. The modification of nicotinic acid to form this compound involves the addition of isobutyl groups at the 5 and 6 positions of the pyridine ring, which can alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diisobutylnicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the use of bases such as potassium acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Table 1: Reaction Conditions for Hydrolysis

| Parameter | Value |

|---|---|

| Substrate | 5,6-Diisobutylnicotinic acid ethyl ester |

| Reagent | 6 M HCl |

| Temperature | 65°C |

| Time | 15 hours |

| Product | This compound |

This method highlights the stability of the diisobutyl substituents under harsh acidic conditions, which do not undergo side reactions such as dealkylation.

Functionalization and Substrate Specificity

While direct reactions of this compound are sparsely documented, structural analogs provide insights:

-

Nicotinic acid derivatives often participate in hydroxylation and oxidative decarboxylation reactions. For example, Pseudomonas species utilize NicAB enzymes to hydroxylate nicotinic acid to 6-hydroxy-nicotinic acid ( ). Although this compound has not been tested in such pathways, its substituents may sterically hinder similar enzymatic transformations.

-

Esterification : The ethyl ester form (as described in ) suggests potential for further derivatization via ester interchange or amidation, though experimental data for this compound remains limited.

Comparative Reactivity with Related Compounds

The steric bulk of the diisobutyl groups differentiates this compound from simpler nicotinic acid derivatives:

Scientific Research Applications

5,6-Diisobutylnicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5,6-Diisobutylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Nicotinic Acid:

2,6-Diisobutylnicotinic Acid: Another derivative with similar structural modifications but different biological properties.

Isonicotinic Acid: A structural isomer of nicotinic acid with distinct chemical and biological characteristics.

Uniqueness

5,6-Diisobutylnicotinic acid is unique due to the specific placement of isobutyl groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5,6-Diisobutylnicotinic acid with high purity, and how can intermediates be characterized?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as alkylation of nicotinic acid derivatives. Key steps include protecting the pyridine nitrogen, followed by isobutyl group introduction via nucleophilic substitution. Intermediate characterization should employ HPLC (High-Performance Liquid Chromatography) for purity assessment and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. For example, use deuterated solvents (e.g., DMSO-d6) and compare peaks with reference spectra .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer: Perform a shake-flask solubility assay in solvents like water, DMSO, or ethanol at controlled pH (e.g., 3–10). Monitor stability via UV-Vis spectroscopy or LC-MS (Liquid Chromatography-Mass Spectrometry) over 24–72 hours under stressors (light, heat). For example, prepare stock solutions in PBS (pH 7.4) and track degradation kinetics using peak area quantification .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer: Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to enhance specificity. Validate the method via spike-and-recovery experiments in serum or plasma. Chromatographic separation can be achieved using a C18 column with a gradient elution (acetonitrile/0.1% formic acid) .

Q. What are the key spectral markers (IR, NMR) to distinguish this compound from structural analogs?

- Methodological Answer: In FT-IR , the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are critical. In ¹H NMR , the isobutyl groups produce distinct splitting patterns (e.g., doublets for methyl groups at δ ~0.9–1.2 ppm). Compare with databases like SDBS or PubChem to rule out isomers .

Q. How should researchers design dose-response studies to evaluate the compound’s biological activity?

- Methodological Answer: Use a logarithmic concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., viability assays with MTT). Include positive/negative controls (e.g., DMSO for solvent effects). Analyze dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can contradictory data on this compound’s catalytic activity in literature be resolved?

- Methodological Answer: Conduct a systematic meta-analysis of experimental conditions (e.g., solvent polarity, temperature). Replicate studies under standardized protocols and employ DFT (Density Functional Theory) calculations to model reaction pathways. For example, compare activation energies for proposed mechanisms to identify plausible discrepancies .

Q. What strategies are effective for elucidating the compound’s role in modulating enzyme activity (e.g., cytochrome P450 isoforms)?

- Methodological Answer: Use in vitro enzyme inhibition assays with recombinant CYP isoforms (e.g., CYP3A4). Monitor metabolite formation via LC-MS and apply kinetic models (e.g., Michaelis-Menten with Lineweaver-Burk plots). Pair with molecular docking simulations (AutoDock Vina) to predict binding affinities and active-site interactions .

Q. How can researchers investigate the compound’s potential as a fluorescent probe for cellular imaging?

- Methodological Answer: Synthesize a fluorescent derivative (e.g., via esterification with a fluorophore like fluorescein). Validate photostability using confocal microscopy and quantify cellular uptake via flow cytometry. Compare emission spectra in intracellular vs. extracellular environments to assess pH sensitivity .

Q. What advanced statistical methods are suitable for analyzing non-linear relationships in the compound’s structure-activity data?

- Methodological Answer: Apply machine learning algorithms (e.g., random forest, SVM) to QSAR (Quantitative Structure-Activity Relationship) datasets. Use cross-validation to avoid overfitting and perform feature importance analysis to identify critical substituents. Tools like KNIME or Python’s scikit-learn can automate workflows .

Q. How can the compound’s pharmacokinetic profile be modeled to predict in vivo behavior?

- Methodological Answer: Develop a PBPK (Physiologically Based Pharmacokinetic) model using software like GastroPlus. Input parameters include logP, pKa, and in vitro clearance data from hepatocyte assays. Validate the model against preclinical animal data (e.g., plasma concentration-time curves in rodents) .

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

5,6-bis(2-methylpropyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H21NO2/c1-9(2)5-11-7-12(14(16)17)8-15-13(11)6-10(3)4/h7-10H,5-6H2,1-4H3,(H,16,17) |

InChI Key |

IYMGXIUUXWLBNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(N=CC(=C1)C(=O)O)CC(C)C |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.